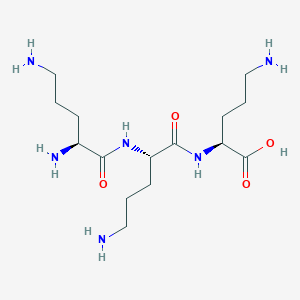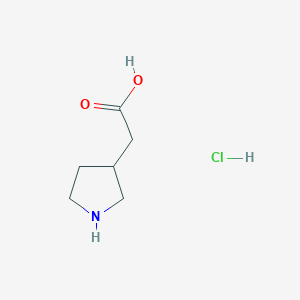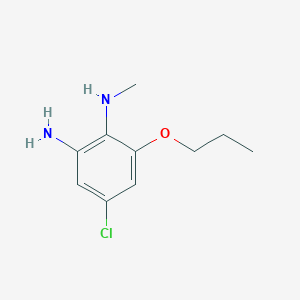
4-chloro-N1-methyl-6-propoxybenzene-1,2-diamine
Vue d'ensemble
Description
4-chloro-N1-methyl-6-propoxybenzene-1,2-diamine is a chemical compound with the molecular formula C10H15ClN2O . It contains a total of 29 bonds, including 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of 4-chloro-N1-methyl-6-propoxybenzene-1,2-diamine is characterized by a six-membered aromatic ring with a chlorine atom and two amine groups attached. The molecule also contains a propoxy group and a methyl group .Physical And Chemical Properties Analysis
The exact physical and chemical properties of 4-chloro-N1-methyl-6-propoxybenzene-1,2-diamine, such as its density, boiling point, and melting point, are not available . Its molecular weight is 214.69200 .Applications De Recherche Scientifique
Synthesis and Thermal Properties of Polyimides
Synthesis of Polyimides from Diamine Monomers Ghaemy and Alizadeh (2009) synthesized a novel diamine monomer containing a triaryl imidazole pendant group for the development of soluble and thermally stable polyimides. These polyimides exhibited excellent solubility in polar solvents and high thermal stability, withstanding temperatures above 300°C and 450°C depending on the dianhydride monomer used (Ghaemy & Alizadeh, 2009).
Synthesis of Polyimides with Pendent Pentadecyl Chains Sadavarte et al. (2009) synthesized a new unsymmetrical aromatic diamine, leading to the development of new polyimides with pendent pentadecyl chains. These polyimides showed good solubility in organic solvents and high thermal stability, with glass transition temperatures ranging from 158°C to 206°C (Sadavarte et al., 2009).
Polyamide Synthesis and Properties
Aromatic Polyamides from Bis(aminophenoxy) Derivatives Yang et al. (1996) investigated the synthesis of aromatic polyamides using bis(aminophenoxy) derivatives. The resulting polyamides were soluble in aprotic solvents, showing tensile strength between 64–89 MPa, elongation at break between 5–23%, and glass transition temperatures in the range of 207–278°C (Yang, Hsiao, & Yang, 1996).
Novel Aromatic Poly(Amine-Imide)s with Pendent Triphenylamine Group Cheng et al. (2005) synthesized a new aromatic diamine with a pendent triphenylamine unit, leading to novel aromatic poly(amine-imide)s. These polymers were amorphous, soluble in organic solvents, and had glass transition temperatures between 264-352°C, indicating high thermal stability (Cheng, Hsiao, Su, & Liou, 2005).
Other Applications and Reactions
Chlorination and Transformation of Diamines Calvert et al. (1992) explored the chlorination of 4-methylbenzene-1,2-diamine, leading to various chlorinated compounds. The study highlights the potential of diamines in synthesizing diverse organic compounds through chlorination and other chemical transformations (Calvert, Hartshorn, Robinson, & Wright, 1992).
SNAr Reaction of Diamines under High Pressure Ibata, Zou, and Demura (1995) investigated the SNAr reaction of 2,3,5,6-tetrachloronitrobenzene with diamines under high pressure, producing cyclization products. This study sheds light on the reactivity of diamines under specific conditions, leading to complex molecular structures (Ibata, Zou, & Demura, 1995).
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-2-N-methyl-3-propoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-3-4-14-9-6-7(11)5-8(12)10(9)13-2/h5-6,13H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWXKBOXZIVUHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1NC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654888 | |
| Record name | 5-Chloro-N~2~-methyl-3-propoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N1-methyl-6-propoxybenzene-1,2-diamine | |
CAS RN |
1184918-82-8 | |
| Record name | 5-Chloro-N~2~-methyl-3-propoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




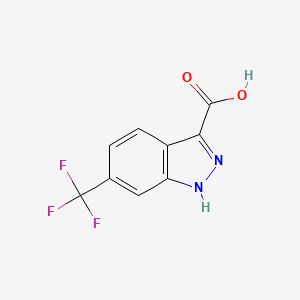
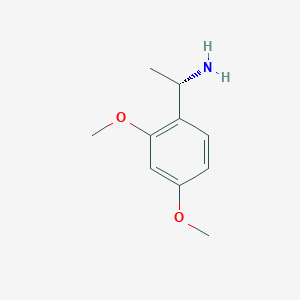


![N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine](/img/structure/B1416617.png)
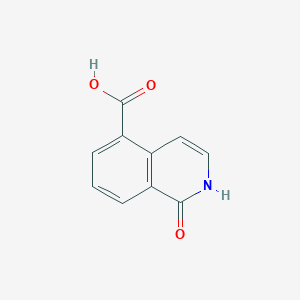
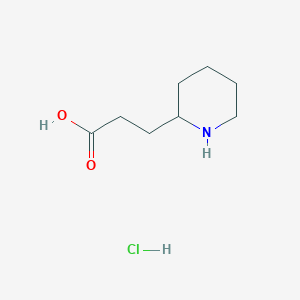
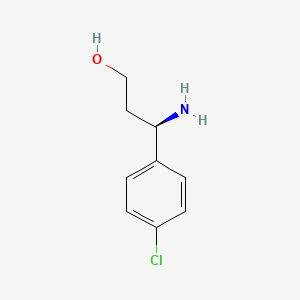
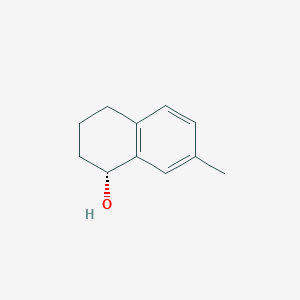

![4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde](/img/structure/B1416626.png)
